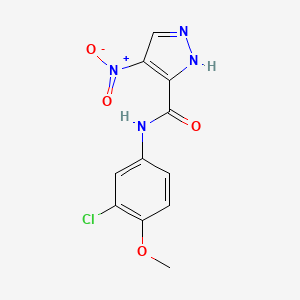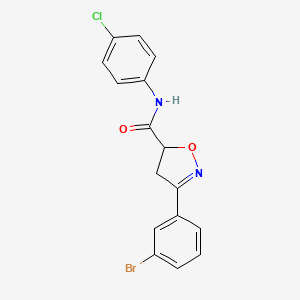
N-(3-chloro-4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, a nitro group on the pyrazole ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated sulfuric acid and nitric acid.
Substitution on the phenyl ring: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.
Formation of the carboxamide group: This can be achieved by reacting the substituted pyrazole with an appropriate amine or ammonia in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, ammonia, thiols.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide: Unique due to the presence of both chloro and methoxy groups on the phenyl ring.
This compound: Similar compounds may include other pyrazole derivatives with different substituents on the phenyl ring or pyrazole ring.
Uniqueness
The unique combination of functional groups in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9ClN4O4 |
|---|---|
Molecular Weight |
296.66 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClN4O4/c1-20-9-3-2-6(4-7(9)12)14-11(17)10-8(16(18)19)5-13-15-10/h2-5H,1H3,(H,13,15)(H,14,17) |
InChI Key |
HGNXFUXLCRGLNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3,4-dimethylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10954563.png)
![2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10954566.png)
![(1Z)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B10954574.png)
![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B10954578.png)
![3-[(4-tert-butylphenoxy)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B10954581.png)
![2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone](/img/structure/B10954586.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10954592.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10954594.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10954611.png)

![(4-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B10954621.png)
![(4-nitro-1H-pyrazol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10954628.png)
![2-(3-Bromoanilino)-N'-[(E)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanohydrazide](/img/structure/B10954631.png)
